molecular formula C13H12Cl2N2O3S B2505842 2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1259152-96-9

2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2505842
CAS No.: 1259152-96-9
M. Wt: 347.21
InChI Key: HNGYQZHNKMYSNT-UHFFFAOYSA-N
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Description

2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a cyclopropyl group, and a furan-2-ylmethyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyridine with a suitable sulfonamide precursor under basic conditions.

    Cyclopropyl and Furan-2-ylmethyl Substitution: The final step involves the substitution of the nitrogen atom with cyclopropyl and furan-2-ylmethyl groups, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of sulfonamides with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. The compound may also interact with other molecular pathways depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-4-sulfonamide: Similar structure but with the sulfonamide group at position 4.

    2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

Uniqueness

2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the sulfonamide group with the furan-2-ylmethyl and cyclopropyl groups provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,6-dichloro-N-cyclopropyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c14-12-6-5-11(13(15)16-12)21(18,19)17(9-3-4-9)8-10-2-1-7-20-10/h1-2,5-7,9H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGYQZHNKMYSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CO2)S(=O)(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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